molecular formula C16H18N4O2 B2926440 N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isonicotinamide CAS No. 2034474-01-4

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isonicotinamide

Cat. No. B2926440
CAS RN: 2034474-01-4
M. Wt: 298.346
InChI Key: LFQVUDXNPBOVRS-HDJSIYSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isonicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as CPI-444 and is a selective inhibitor of adenosine A2A receptor.

Scientific Research Applications

Molecular Structure and Spectroscopy

Comprehensive theoretical and experimental structural studies have been carried out on compounds closely related to N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isonicotinamide, such as N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide (SMS). These studies involve various spectroscopic methods and quantum chemical calculations to investigate optimized molecular structures, vibrational frequencies, and electronic structures. Such analyses provide insights into the molecule's stability, charge delocalization, and intramolecular hydrogen bond formation, which are crucial for understanding the compound's biological activities and interaction mechanisms (Mansour & Ghani, 2013).

Therapeutic Potential and Biological Activities

Several studies have explored the therapeutic potential of compounds similar to N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isonicotinamide. For instance, novel series of N-aryl-N'-pyrimidin-4-yl ureas have been optimized as potent and selective inhibitors of the fibroblast growth factor receptor tyrosine kinases, showing significant antitumor activity in cancer models. This underscores the compound's potential as an anticancer agent (Guagnano et al., 2011). Furthermore, pyrimidine-5-carboxamide compounds have been identified as NNMT inhibitors for treating diabetes, demonstrating the versatility of pyrimidine derivatives in therapeutic applications (Sabnis, 2021).

Synthetic Methodologies and Chemical Properties

Research has also focused on the synthesis and characterization of pyrimidine derivatives, highlighting methodologies that could be relevant for compounds like N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isonicotinamide. For example, the synthesis of pyrimidine linked pyrazole heterocyclics has been carried out under microwave irradiation, providing a rapid and efficient method for generating compounds with potential insecticidal and antimicrobial activities (Deohate & Palaspagar, 2020). Additionally, the synthesis of substituted 2-aminonicotinamides leading to various heterocyclic compounds further illustrates the chemical versatility and synthetic accessibility of these structures (Sidorova et al., 2011).

properties

IUPAC Name

N-(4-pyrimidin-2-yloxycyclohexyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-15(12-6-10-17-11-7-12)20-13-2-4-14(5-3-13)22-16-18-8-1-9-19-16/h1,6-11,13-14H,2-5H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQVUDXNPBOVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC=NC=C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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